![molecular formula C13H24N2O2 B7508576 2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)
2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a piperazine derivative, which belongs to the class of N-substituted piperazines. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 104-106°C.
作用機序
The exact mechanism of action of DMPP is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAA receptor. This results in an increase in the activity of the receptor, leading to the sedative and anxiolytic effects observed in animal studies.
Biochemical and Physiological Effects
DMPP has been found to produce dose-dependent sedation and anxiolysis in animal models. It also exhibits anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. DMPP has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits neuronal activity, leading to the observed effects.
実験室実験の利点と制限
DMPP has several advantages as a research tool, including its high potency and selectivity for the GABAA receptor. It also exhibits a favorable pharmacokinetic profile, with a relatively long half-life and good oral bioavailability. However, its use in laboratory experiments is limited by its potential toxicity and the lack of data on its long-term effects.
将来の方向性
There are several future directions for the research on DMPP. One area of interest is the development of novel drugs based on DMPP for the treatment of neurological disorders such as epilepsy and anxiety. Another area of interest is the study of the long-term effects of DMPP on the brain and body, as well as its potential for abuse and addiction. Additionally, further research is needed to fully understand the mechanism of action of DMPP and its interaction with other neurotransmitter systems in the brain.
合成法
DMPP can be synthesized using various methods, including the reaction of 2,2-dimethyl-1,3-propanediol with 4-(2-methylpropanoyl)piperazine in the presence of a catalyst. Another method involves the reaction of 1,1-dimethyl-1,3-dihydrobenzo[e][1,4]diazepin-2-one with 2-methylpropanoyl chloride in the presence of a base.
科学的研究の応用
DMPP has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anticonvulsant, anxiolytic, and sedative properties, which make it a promising candidate for the development of novel drugs for the treatment of various neurological disorders.
特性
IUPAC Name |
2,2-dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-10(2)11(16)14-6-8-15(9-7-14)12(17)13(3,4)5/h10H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZZXWULJPJIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

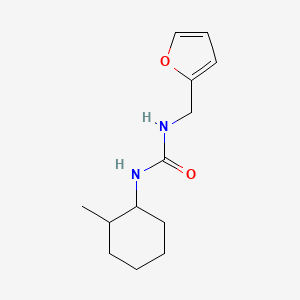
![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)
![1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea](/img/structure/B7508502.png)
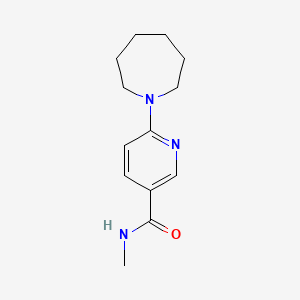
![1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
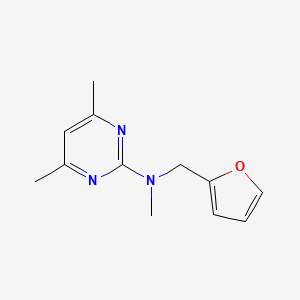
![8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)
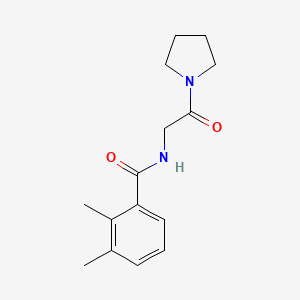
![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
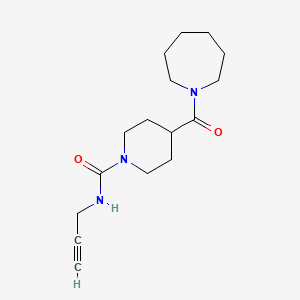
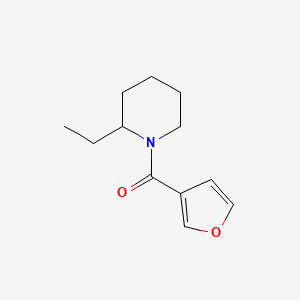
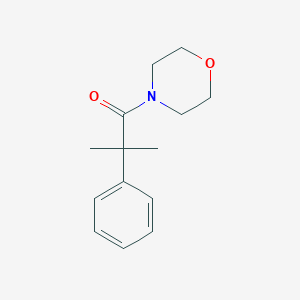
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)